2,5,8,11,14,17-Hexaoxaoctadecane

描述

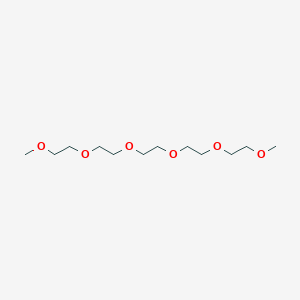

五甘醇二甲醚,也称为五乙二醇二甲醚,是一种有机化合物,化学式为C₁₂H₂₆O₆。它属于醚类,是聚醚化合物。五甘醇二甲醚是一种无色、无味的液体,可溶于水和多种有机溶剂。 它通常用作溶剂和配位化学中的配体,因为它能够与金属离子形成稳定的配合物 .

准备方法

合成路线和反应条件

五甘醇二甲醚可以通过在催化剂存在下,环氧乙烷与甲醇反应合成。该反应通过一系列的乙氧基化步骤进行,其中环氧乙烷被添加到甲醇中形成聚醚链。 反应条件通常需要高温高压才能促进乙氧基化过程 .

工业生产方法

在工业生产中,五甘醇二甲醚是使用连续反应器生产的,其中环氧乙烷和甲醇与催化剂一起被送入反应器。然后将反应混合物加热到所需的温度和压力,以达到所需的乙氧基化程度。 然后通过蒸馏对产品进行纯化,以去除任何未反应的原料和副产物 .

化学反应分析

反应类型

五甘醇二甲醚经历各种化学反应,包括:

氧化: 五甘醇二甲醚可以被氧化形成相应的醛或羧酸。

还原: 它可以被还原形成醇。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 常用的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。

主要产物

氧化: 醛和羧酸。

还原: 醇。

取代: 根据所使用的亲核试剂的不同,各种取代醚.

科学研究应用

Chemical Applications

1.1 Solvent and Ligand in Coordination Chemistry

- Pentaglyme is widely used as a solvent in chemical reactions due to its ability to dissolve a variety of organic and inorganic compounds. Its ether linkages enhance its solubility properties.

- It serves as a ligand in coordination chemistry, forming stable complexes with metal ions such as potassium and barium. The six ether oxygen atoms can coordinate with metal ions, influencing their reactivity and solubility .

1.2 Ion Transport and Phase Transfer Catalysis

- The compound's crown ether characteristics enable it to selectively bind cations, making it useful in ion transport processes. This property is particularly beneficial in phase transfer catalysis where the transport of ions across different phases is required .

1.3 Analytical Chemistry

- In analytical chemistry, pentaglyme is employed for the selective extraction and separation of metal ions from mixtures. This application is crucial for the purification of metals used in industrial processes .

Biological Applications

2.1 Drug Delivery Systems

- Pentaglyme has been investigated for its potential as a drug delivery vehicle. Its ability to enhance the solubility and bioavailability of poorly soluble drugs through micellar formation makes it an attractive candidate for pharmaceutical formulations .

- Studies have shown that it can form stable complexes with certain proteins and nucleic acids, which is essential for understanding its role in drug delivery systems .

2.2 Biocompatibility

- The compound's biocompatibility allows it to be incorporated into various biomedical applications, including tissue engineering and regenerative medicine . Its hydrophilic nature improves solubility in biological environments.

Industrial Applications

3.1 Electrolytes for Batteries

- Pentaglyme is used in the production of electrolytes for lithium-ion batteries due to its excellent ionic conductivity and stability under various conditions . This application is vital for improving battery performance and longevity.

3.2 Polymer Synthesis

- The incorporation of pentaglyme into polymeric structures enhances their solubility and mechanical properties. Researchers have synthesized hydrophilic polymers that utilize pentaglyme moieties to improve their performance in various applications .

Case Studies

5.1 Drug Formulation Research

A study demonstrated that incorporating pentaglyme into drug formulations significantly improved the solubility of hydrophobic drugs like paclitaxel. The resulting micelles enhanced drug delivery efficiency in vitro and in vivo models .

5.2 Metal Ion Separation Studies

Research utilizing pentaglyme for metal ion separation showed that it could effectively extract valuable metals such as lithium from brine solutions using liquid-liquid extraction methods . This application highlights its potential in resource recovery processes.

作用机制

五甘醇二甲醚主要通过其与金属离子形成稳定的配合物的能力发挥作用。五甘醇二甲醚醚基团中的氧原子与金属离子配位,形成螯合物。这种配位稳定了金属离子,并增强了它们在各种化学过程中的反应活性。 所涉及的分子靶点和途径取决于具体的应用和被配位的金属离子 .

相似化合物的比较

类似化合物

四甘醇二甲醚: 四甘醇二甲醚(四乙二醇二甲醚)与五甘醇二甲醚类似,但其结构中少了一个乙二醇单元。

六甘醇二甲醚: 六甘醇二甲醚(六乙二醇二甲醚)与五甘醇二甲醚相比,多了一个乙二醇单元.

五甘醇二甲醚的独特性

五甘醇二甲醚的独特特性,如其能够与多种金属离子形成稳定的配合物以及其高介电常数,使其在其他醚可能无效的应用中特别有用。 其中等长度的链在溶解度和络合能力之间取得了平衡,使其成为各种科学和工业应用的多功能化合物 .

生物活性

2,5,8,11,14,17-Hexaoxaoctadecane, also known as a crown ether (specifically 18-crown-6), is a compound characterized by its unique cyclic structure and multiple ether linkages. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound through a review of recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.34 g/mol. The structure consists of a crown-shaped arrangement that allows it to form complexes with cations such as sodium and potassium ions due to its ability to encapsulate these ions within its cavity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of crown ethers possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

- Case Study : In vitro assays showed that the compound could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent in pharmaceutical formulations .

2. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been utilized to evaluate the antioxidant capacity of this compound.

- Results : The compound exhibited a significant scavenging effect on DPPH radicals at varying concentrations. At a concentration of 50 µg/mL, the antioxidant activity was measured at approximately 19.39 µg/mL .

- Implications : These findings suggest that this compound could be beneficial in preventing oxidative damage in biological systems.

3. Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using various cell lines.

- Cell Viability Assays : MTT assays indicated that the compound did not significantly reduce cell viability at lower concentrations but exhibited cytotoxic effects at higher doses (≥100 µg/mL) on cancer cell lines .

- Mechanism : The proposed mechanism involves apoptosis induction through mitochondrial pathways .

Comparative Analysis

A comparison table summarizing the biological activities of this compound with other related compounds is presented below:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Significant | Moderate | High |

| Benzyl Sulfide | Moderate | Low | Moderate |

| Pentaethylene Glycol Dimethyl Ether | Low | High | Low |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : Its hydrophobic nature allows it to interact with lipid membranes effectively.

- Ion Complexation : The ability to complex with metal ions may influence enzymatic activities within cells.

- Radical Scavenging : The ether groups contribute to its ability to scavenge free radicals.

属性

IUPAC Name |

1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDPGPKXQDIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152319 | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-87-3 | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1191-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17-hexaoxaoctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5,8,11,14,17-hexaoxaoctadecane interact with metal ions?

A1: this compound acts as a hexadentate ligand, meaning it can coordinate to metal ions through six oxygen atoms. This interaction is observed in the formation of complexes with alkaline earth metals like barium, strontium, and calcium. [, ] The oxygen atoms from the ether groups donate electron pairs to the metal ion, forming coordinate covalent bonds. This coordination can influence the reactivity and solubility of metal salts.

Q2: What is the typical coordination geometry observed in complexes of this compound with metal ions like barium?

A2: In the complex bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)(this compound)barium, the this compound coordinates to the barium ion in a meridional fashion. [] This means the ligand wraps around the metal ion, occupying one hemisphere of the coordination sphere. The two β-diketonate ligands then occupy opposite sides of the neutral ligand's mean plane, leading to a coordination number of 10 for the barium ion.

Q3: Can this compound be incorporated into polymers, and if so, what properties does it impart?

A3: Yes, this compound can be incorporated into polymers. [] Researchers have successfully synthesized hydrophilic polymers with both oligo(oxyethylene) moieties, similar to this compound, and tertiary alcohol units in their main chain. These polymers exhibited good solubility in common solvents, likely attributed to the presence of the polar ether oxygen atoms from the incorporated this compound units.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。